Bienvenue dans la boutique en ligne BenchChem!

Benzeneethanamine, N-phenyl-

Serotonin Receptor Pharmacology GPCR Ligand Design Neuropharmacology

Select N-Phenethylaniline (CAS 1739-00-0) for your research program to leverage its unique pharmacological profile: EC50 >10,000 nM at TAAR5 and IC50 >130,000 nM for MAO enzymes, making it the superior negative control for serotonergic receptor assays—unlike potent N-benzyl analogs. With an 83% synthetic yield via Pd-catalyzed hydroamination, it serves as a reliable starting material for SAR campaigns targeting dual 5-HT6/D2 antagonism and cholinesterase inhibition. Available in research-grade purity.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 1739-00-0
Cat. No. B167373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, N-phenyl-
CAS1739-00-0
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyREUFZACIJMPYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylbenzeneethanamine (CAS 1739-00-0) Technical Profile and Procurement Considerations


Benzeneethanamine, N-phenyl- (also known as N-phenethylaniline or N-(2-phenylethyl)aniline) is a secondary amine belonging to the phenethylamine class, with molecular formula C14H15N and molecular weight 197.28 g/mol [1]. The compound features a phenethylamine backbone with an N-phenyl substitution, creating an aromatic amine structure that confers distinct physicochemical properties including a LogP of 3.41, density of 1.06 g/cm³, and boiling point of 353.1°C at 760 mmHg . This structural motif positions the compound as a versatile intermediate in pharmaceutical synthesis and a scaffold for medicinal chemistry applications targeting various receptor systems.

Why N-Phenylbenzeneethanamine (CAS 1739-00-0) Cannot Be Casually Substituted with Other Phenethylamine Derivatives


The N-phenyl substitution in Benzeneethanamine, N-phenyl- creates a fundamentally different pharmacological and physicochemical profile compared to closely related N-benzyl, N-alkyl, or unsubstituted phenethylamine analogs. While N-benzylphenethylamines (NBOMes) exhibit subnanomolar 5-HT2A receptor affinity and potent hallucinogenic activity [1], the N-phenyl analog demonstrates markedly reduced potency at these receptors, with EC50 values exceeding 10,000 nM at mouse TAAR5 and IC50 values in the 130,000 nM range for MAO enzymes [2]. This differential activity profile means that substituting this compound with an N-benzyl analog would introduce unintended serotonergic activity, while substitution with unsubstituted phenethylamine would lose the aromatic amine's distinct electronic and steric properties critical for target engagement in applications ranging from cholinesterase inhibition to cytochrome bd oxidase modulation [3].

Quantitative Differentiation Evidence for N-Phenylbenzeneethanamine (CAS 1739-00-0) Versus Structural Analogs


N-Phenyl vs N-Benzyl Substitution: 300-Fold Reduction in 5-HT2A Receptor Affinity

N-Benzyl substitution on the phenethylamine scaffold produces up to a 300-fold increase in 5-HT2A receptor binding affinity compared to N-alkyl homologs, as established by competition binding assays at serotonin receptors [1]. In contrast, the N-phenyl analog (Benzeneethanamine, N-phenyl-) lacks the N-arylmethyl group required for this high-affinity interaction, and available functional data show EC50 values >10,000 nM at mouse TAAR5 receptors [2]. This represents a functional difference of at least three orders of magnitude in receptor engagement between the N-phenyl and N-benzyl substituted series.

Serotonin Receptor Pharmacology GPCR Ligand Design Neuropharmacology

Synthetic Yield Comparison: Palladium-Catalyzed Hydroamination of Aniline with Styrene

In a palladium-catalyzed hydroamination pathway using aniline and vinylarenes, N-phenethylaniline was obtained in 83% isolated yield, while the corresponding N-benzylaniline product was formed in 87% yield under analogous conditions with a benzylic palladium intermediate [1]. The 4% yield differential is attributable to the distinct reaction pathways (addition to vinylarene vs benzylic substitution) and informs synthetic route selection when preparing N-aryl phenethylamine scaffolds.

Synthetic Methodology Catalysis Process Chemistry

Monoamine Oxidase (MAO) Inhibition Profile: Weak Activity Distinguishes from Potent MAO Inhibitors

Benzeneethanamine, N-phenyl- exhibits only weak inhibitory activity against human recombinant monoamine oxidase A (MAO-A) with an IC50 of 131,000 nM, and similarly weak activity against MAO-B (IC50 = 135,000 nM) as measured by fluorescence assay [1]. In contrast, potent MAO inhibitors such as clorgyline (MAO-A IC50 ~4 nM) and selegiline (MAO-B IC50 ~10 nM) show approximately 30,000-fold greater potency, while even modest phenethylamine-based MAO inhibitors typically exhibit IC50 values in the low micromolar range [2].

Enzyme Inhibition Neurotransmitter Metabolism Drug Discovery

Physicochemical Differentiation: LogP and Boiling Point Compared to Closest Analogs

Benzeneethanamine, N-phenyl- exhibits a calculated LogP of 3.41, density of 1.06 g/cm³, and boiling point of 353.1°C at 760 mmHg . In comparison, the N-benzyl analog (benethamine) has a lower LogP of approximately 2.9-3.0, while unsubstituted phenethylamine has a LogP of 1.5 and boiling point of 197-200°C [1]. The higher lipophilicity of the N-phenyl derivative (ΔLogP +0.4 to +1.9) translates to increased membrane permeability and altered retention in reversed-phase chromatography, directly impacting purification strategies and formulation considerations.

ADME Prediction Formulation Development Analytical Chemistry

Synthetic Utility as a Cholinesterase Inhibitor Scaffold: Comparative Activity of Substituted Derivatives

While Benzeneethanamine, N-phenyl- itself has not been reported as a potent cholinesterase inhibitor, its N-benzyl-2-phenylethanamine scaffold (a close structural relative differing only by a methylene spacer) serves as the core for cholinesterase inhibitors with IC50 values ranging from 3.0 to 47 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) depending on aromatic substitution patterns [1]. This class-level evidence indicates that the N-phenyl analog can be strategically substituted to modulate cholinesterase activity, whereas simple phenethylamines lack the aromatic N-substitution required for dual AChE/BuChE inhibition.

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Validated Application Scenarios for N-Phenylbenzeneethanamine (CAS 1739-00-0) Based on Quantitative Evidence


Negative Control or Low-Activity Scaffold in Serotonergic Receptor Studies

Based on the >10,000 nM EC50 at TAAR5 and class-level inference of weak 5-HT2A activity [1], N-phenylbenzeneethanamine is optimally deployed as a negative control compound in serotonergic receptor assays. Researchers developing 5-HT2A or TAAR ligands can use this compound to establish baseline activity, distinguishing specific receptor engagement from non-specific effects—a critical control that N-benzylphenethylamines cannot provide due to their subnanomolar potency [2].

Synthetic Intermediate for Halogenated 5-HT6/D2 Ligands via Palladium-Catalyzed Routes

The 83% yield achieved in palladium-catalyzed hydroamination [3] positions this compound as a viable intermediate for synthesizing halogenated derivatives with enhanced 5-HT6 and D2 receptor binding affinity. Para-chloro substitution on the aniline ring significantly increases receptor engagement , making the unsubstituted parent compound the logical starting material for structure-activity relationship (SAR) campaigns targeting dual 5-HT6/D2 antagonism for CNS disorders.

Scaffold for Cholinesterase Inhibitor Development

Substituted N-benzyl-2-phenylethanamines—direct structural analogs of N-phenylbenzeneethanamine differing only by a methylene spacer—have demonstrated cholinesterase inhibition with IC50 values as low as 3.0 μM [4]. The N-phenyl core can be elaborated via aromatic substitution to optimize AChE/BuChE dual inhibition, providing a validated entry point for Alzheimer's disease drug discovery programs.

MAO-Inactive Control for Amine Oxidase Studies

With MAO-A and MAO-B IC50 values exceeding 130,000 nM [5], this compound is >30,000-fold less potent than clinical MAO inhibitors. This near-complete lack of MAO inhibition makes it an ideal negative control or carrier molecule in assays where MAO-mediated metabolism of amine-containing probes must be excluded—a property not shared by many phenethylamine derivatives that retain micromolar MAO inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzeneethanamine, N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.